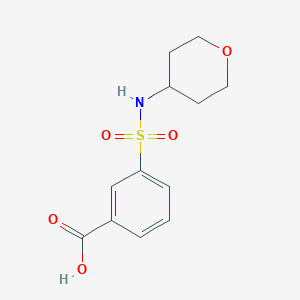
Ethyl 4-acryloylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acryloylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H14N2O3. It is a derivative of piperazine, featuring an acryloyl group attached to the nitrogen atom and an ethyl ester group at the carboxylate position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Acryloylation of Piperazine: The compound can be synthesized by reacting piperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The resulting 4-acryloylpiperazine is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the acryloyl group to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Saturated analogs of the acryloyl group.
Substitution Products: Amides or other substituted esters.
Scientific Research Applications
Ethyl 4-acryloylpiperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and polymers.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is employed in the manufacture of coatings, adhesives, and other industrial products due to its reactive functional groups.
Mechanism of Action
The mechanism by which Ethyl 4-acryloylpiperazine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Ethyl 1-piperazinecarboxylate: A closely related compound with a similar structure but lacking the acryloyl group.
N-ethylpiperazine: Another derivative of piperazine with an ethyl group attached to the nitrogen atom.
Uniqueness: Ethyl 4-acryloylpiperazine-1-carboxylate is unique due to the presence of the acryloyl group, which imparts additional reactivity and potential for cross-linking in polymerization reactions. This feature distinguishes it from other piperazine derivatives and enhances its utility in various applications.
Properties
IUPAC Name |
ethyl 4-prop-2-enoylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-12(8-6-11)10(14)15-4-2/h3H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXZPQJZNVHSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxyphenyl)methyl]oxan-4-amine](/img/structure/B7863994.png)
![N-[(3,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863998.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine](/img/structure/B7864000.png)
![N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine](/img/structure/B7864008.png)
![N-[(3-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7864015.png)
![3-[(Oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B7864022.png)
![N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine](/img/structure/B7864024.png)


![N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B7864049.png)
![N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7864050.png)

